{3-[2-(Adamantan-1-yl)ethoxy]-2-hydroxypropyl}diethylamine hydrochloride
Description
{3-[2-(Adamantan-1-yl)ethoxy]-2-hydroxypropyl}diethylamine hydrochloride is a tertiary amine derivative featuring an adamantane moiety linked via a 2-ethoxy-2-hydroxypropyl chain. This compound is synthesized through multi-step reactions involving adamantane derivatives, epoxide intermediates, and amine coupling agents such as EDCI (N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride), as described in phosphatidylcholine derivative syntheses . Characterization typically employs NMR, HRMS, and chromatographic techniques to confirm purity and structure .
Properties
IUPAC Name |
1-[2-(1-adamantyl)ethoxy]-3-(diethylamino)propan-2-ol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H35NO2.ClH/c1-3-20(4-2)13-18(21)14-22-6-5-19-10-15-7-16(11-19)9-17(8-15)12-19;/h15-18,21H,3-14H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUKPWJPQUMVVFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC(COCCC12CC3CC(C1)CC(C3)C2)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H36ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {3-[2-(Adamantan-1-yl)ethoxy]-2-hydroxypropyl}diethylamine hydrochloride typically involves the reaction of adamantan-1-yl derivatives with appropriate ethoxy and hydroxypropyl groups. One common method includes the condensation of adamantanone with ethylene oxide in the presence of a strong base like potassium hydroxide (KOH) and a phase transfer catalyst such as 18-crown-6
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general approach would involve scaling up the laboratory synthesis methods, ensuring the availability of high-purity reagents, and optimizing reaction conditions to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
{3-[2-(Adamantan-1-yl)ethoxy]-2-hydroxypropyl}diethylamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group or to modify the adamantane moiety.
Substitution: The ethoxy and hydroxypropyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or aldehydes, while substitution reactions could introduce various functional groups to the molecule.
Scientific Research Applications
Chemical Structure and Synthesis
The compound's systematic name reflects its complex architecture, which is crucial for its pharmacological properties. The synthesis typically involves multiple steps that require precise control of reaction conditions to optimize yield and purity. The general synthetic route includes:
- Formation of the Adamantane Derivative : Initial reactions to introduce the adamantane structure.
- Ether Linkage Creation : Connecting the ethoxy group through etherification.
- Hydroxypropyl Group Addition : Incorporating the hydroxypropyl moiety.
- Amine Functionalization : Introducing the diethylamine group to complete the structure.
Predictions made through computer-aided drug design suggest that {3-[2-(Adamantan-1-yl)ethoxy]-2-hydroxypropyl}diethylamine hydrochloride may exhibit various pharmacological effects, including:
- Neuroprotective Properties : Similar compounds have shown potential in protecting neural tissues from damage.
- Antiviral Activity : The adamantane structure is known for its efficacy against certain viral infections.
- Antitumor Effects : Preliminary studies indicate possible anticancer properties, warranting further investigation.
Applications in Research
The compound's applications span several fields:
Pharmaceutical Research
Due to its unique structure, {3-[2-(Adamantan-1-yl)ethoxy]-2-hydroxypropyl}diethylamine hydrochloride is explored for developing new therapeutic agents. Its potential to interact with biological targets makes it a candidate for drug development focused on neurological disorders and viral infections.
Chemical Biology
The compound serves as a tool in chemical biology to study molecular interactions within biological systems. Its ability to form stable complexes with proteins can be utilized in understanding enzyme mechanisms and receptor-ligand interactions.
Material Science
In material science, derivatives of this compound may be investigated for their properties in creating novel materials with specific functionalities, such as enhanced stability or targeted biological activity.
Comparative Analysis with Related Compounds
A comparison of {3-[2-(Adamantan-1-yl)ethoxy]-2-hydroxypropyl}diethylamine hydrochloride with structurally similar compounds highlights its unique attributes:
| Compound Name | Structure Features | Unique Attributes |
|---|---|---|
| Adamantane | Hydrocarbon cage | Known for stability and low toxicity |
| Diethylaminoethanol | Amino alcohol | Used in pharmaceuticals; less bulky than adamantane |
| 1-Aminoadamantane | Amino group on adamantane | Exhibits neuroprotective effects but lacks hydroxypropyl moiety |
The combination of an adamantane core with a hydroxypropyl chain and a diethylamine group enhances biological activity compared to simpler analogs.
Mechanism of Action
The mechanism of action of {3-[2-(Adamantan-1-yl)ethoxy]-2-hydroxypropyl}diethylamine hydrochloride involves its interaction with specific molecular targets. The adamantane moiety can interact with hydrophobic pockets in proteins, potentially inhibiting their function. Additionally, the compound’s ability to form hydrogen bonds through its hydroxyl and amine groups can influence its binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Structurally Similar Adamantane Derivatives
Structural Analogues and Functional Group Variations
The compound’s structural uniqueness lies in its ethoxy-hydroxypropyl-diethylamine backbone. Key analogues include:
Pharmacological Considerations
- CNS Penetration: The diethylamine group may enhance blood-brain barrier permeability compared to non-amine derivatives .
- Receptor Interactions : The hydroxypropyl chain could facilitate interactions with G-protein-coupled receptors (GPCRs), similar to dopamine derivatives .
Biological Activity
The compound {3-[2-(Adamantan-1-yl)ethoxy]-2-hydroxypropyl}diethylamine hydrochloride is a derivative of adamantane, a bicyclic compound known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanism of action, and potential therapeutic applications.
Overview of Adamantane Derivatives
Adamantane derivatives have been extensively studied for their biological activities, including antiviral, anticancer, and antibacterial properties. The unique structure of adamantane contributes to enhanced lipophilicity and stability, making these compounds promising candidates for drug development .
The biological activity of {3-[2-(Adamantan-1-yl)ethoxy]-2-hydroxypropyl}diethylamine hydrochloride is primarily attributed to its interaction with specific molecular targets. Research indicates that compounds with an adamantane moiety often exhibit significant inhibition of tyrosyl-DNA phosphodiesterase 1 (Tdp1), which is crucial in DNA repair mechanisms. This inhibition can enhance the efficacy of chemotherapeutic agents by preventing DNA repair in cancer cells .
Antiviral Activity
Adamantane derivatives are well-documented for their antiviral properties, particularly against influenza and other viral infections. The mechanism typically involves interference with viral replication processes. For instance, studies have shown that certain adamantane derivatives can inhibit the M2 protein of the influenza virus, thereby blocking proton transport and viral uncoating .
Anticancer Activity
Recent studies have highlighted the potential anticancer effects of adamantane derivatives through their ability to induce apoptosis in cancer cells. The compound {3-[2-(Adamantan-1-yl)ethoxy]-2-hydroxypropyl}diethylamine hydrochloride may exert cytotoxic effects by disrupting cellular signaling pathways involved in cell proliferation and survival .
Antibacterial Activity
The antibacterial properties of adamantane derivatives have also been explored. Compounds similar to {3-[2-(Adamantan-1-yl)ethoxy]-2-hydroxypropyl}diethylamine hydrochloride have shown effectiveness against a range of bacterial strains, suggesting that this compound may also possess significant antibacterial activity .
Case Studies and Research Findings
Several studies have investigated the biological activity of adamantane derivatives:
- Inhibition of Tdp1 : A study synthesized several adamantane-monoterpene derivatives and evaluated their Tdp1 inhibitory activity. The results indicated that these compounds could significantly inhibit Tdp1, suggesting a potential application in cancer therapy .
- Antiviral Efficacy : Research on adamantane derivatives demonstrated their effectiveness against various strains of influenza virus, providing a basis for further development as antiviral agents .
- Antibacterial Screening : A study focused on the synthesis and antibacterial activity of bis-adamantane compounds revealed promising results against Gram-positive bacteria, indicating potential for therapeutic use in treating bacterial infections .
Table 1: Biological Activities of Adamantane Derivatives
Q & A
Q. What are the key synthetic strategies for synthesizing {3-[2-(Adamantan-1-yl)ethoxy]-2-hydroxypropyl}diethylamine hydrochloride?
The synthesis involves multi-step reactions to introduce functional groups like the adamantane moiety, ethoxy linker, and diethylamine. A common approach includes:
- Step 1 : Reacting adamantan-1-yl derivatives with ethylene glycol under controlled conditions to form the ethoxy linkage.
- Step 2 : Introducing the hydroxypropyl group via epoxide ring-opening or nucleophilic substitution, ensuring regioselectivity .
- Step 3 : Coupling with diethylamine using carbodiimide-based reagents (e.g., EDCI) in dichloromethane, followed by HCl treatment to form the hydrochloride salt .
- Purification : Silica gel column chromatography (hexane/ethyl acetate gradients) and recrystallization to achieve >90% purity, confirmed by HPLC .
Q. How is the compound structurally characterized post-synthesis?
- NMR Spectroscopy : ¹H and ¹³C NMR are critical for confirming adamantane integration (δ ~1.6–2.0 ppm for adamantane protons) and ethoxy/hydroxypropyl linkages (δ ~3.8–4.0 ppm). Diethylamine protons appear as quartets near δ ~2.5–3.0 ppm .
- HRMS : High-resolution mass spectrometry validates the molecular ion ([M+H]⁺) and isotopic pattern .
- Purity Analysis : Reverse-phase HPLC with UV detection (e.g., C18 column, acetonitrile/water mobile phase) ensures >95% purity .
Q. What factors influence the compound’s solubility and stability?
- Solubility : Polar solvents (e.g., DMSO, ethanol) are preferred due to the hydrochloride salt and hydroxypropyl group. Adamantane’s hydrophobicity may reduce aqueous solubility, requiring co-solvents like cyclodextrins .
- Stability : Store at −20°C under inert gas (N₂/Ar) to prevent hydrolysis of the ethoxy linkage. Avoid prolonged exposure to light or moisture .
Advanced Research Questions
Q. How can researchers investigate the adamantane moiety’s role in biological activity?
- Comparative Studies : Synthesize analogs without the adamantane group or with alternative hydrophobic moieties (e.g., bicyclo[2.2.2]octane). Test against targets like dopamine receptors or influenza A virus proteins .
- Molecular Modeling : Perform docking studies (e.g., AutoDock Vina) to assess adamantane’s interaction with receptor pockets (e.g., M2 proton channels in influenza) .
- Pharmacokinetics : Use radiolabeled (³H/¹⁴C) compounds to track adamantane’s impact on bioavailability in rodent models .
Q. How should contradictions in reported biological activity data be resolved?
- Assay Standardization : Replicate experiments under identical conditions (e.g., cell lines, incubation time). For example, antiviral activity may vary between MDCK and Vero E6 cells due to receptor expression differences .
- Mechanistic Profiling : Use RNA-seq or proteomics to identify off-target effects (e.g., cytokine modulation) that could explain divergent results .
- Dose-Response Analysis : Ensure IC₅₀/EC₅₀ values are calculated across a broad concentration range (e.g., 1 nM–100 µM) to rule out assay saturation artifacts .
Q. What advanced analytical methods are recommended for impurity profiling?
- LC-MS/MS : Detect trace impurities (e.g., unreacted adamantane intermediates) with MRM (multiple reaction monitoring) modes .
- Residual Solvent Analysis : GC-MS with headspace sampling to quantify triethylamine or dichloromethane residues (limit: <10 ppm) .
- X-ray Crystallography : Resolve structural ambiguities (e.g., stereochemistry at the hydroxypropyl group) if NMR data are inconclusive .
Q. How to optimize reaction yields while minimizing side products?
- Catalyst Screening : Test bases like DMAP or triethylamine for carbodiimide-mediated coupling; DMAP often improves yields by 15–20% .
- Temperature Control : Conduct ethoxy linkage formation at 0°C to suppress adamantane dimerization .
- In Situ Monitoring : Use FTIR to track carbonyl intermediates (e.g., ~1700 cm⁻¹ for ester groups) and halt reactions at optimal conversion .
Safety and Handling
Q. What safety protocols are essential for handling this compound?
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing or solvent evaporation .
- Waste Disposal : Collect aqueous waste separately; neutralize with 1 M NaOH before disposal. Solid residues require incineration by licensed facilities .
- Spill Management : Absorb spills with vermiculite, seal in containers, and label as hazardous waste .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
